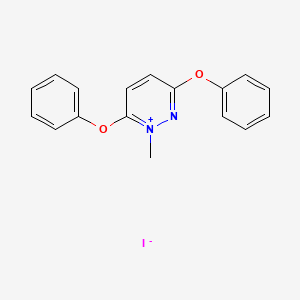![molecular formula C10H13FN2O6 B14499757 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione CAS No. 62986-89-4](/img/structure/B14499757.png)
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar moiety and a hydroxymethyl group, which distinguishes it from other nucleoside analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Activation of the Sugar Moiety: The starting material, a protected sugar derivative, undergoes activation at the 3’ position.
Nucleophilic Substitution: The activated sugar derivative is then subjected to nucleophilic substitution with a fluorine source, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3’ position.
Coupling with Pyrimidine Base: The fluorinated sugar derivative is coupled with a protected pyrimidine base, typically thymine, under conditions that promote glycosidic bond formation.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted nucleoside analogs.
Aplicaciones Científicas De Investigación
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Antiviral Research: This compound has shown promise as an antiviral agent, particularly against HIV and other retroviruses.
Cancer Research: It is being investigated for its potential to inhibit cancer cell proliferation by interfering with DNA synthesis.
Radiolabeling: The compound can be radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging to study tumor proliferation.
Biochemical Studies: It serves as a tool in biochemical studies to understand nucleoside metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts normal DNA synthesis, leading to chain termination and inhibition of viral replication or cancer cell proliferation . The compound targets DNA polymerases and other enzymes involved in nucleoside metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A closely related compound with similar antiviral properties.
2’-Fluoro-2’-deoxyadenosine: Another nucleoside analog with antiviral activity.
2,4-Dichloro-5-fluoropyrimidine: A fluorinated pyrimidine derivative with potential anticancer applications.
Uniqueness
1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which confer enhanced stability and specificity in targeting viral and cancerous cells. Its ability to be radiolabeled for PET imaging further distinguishes it from other nucleoside analogs .
Propiedades
Número CAS |
62986-89-4 |
|---|---|
Fórmula molecular |
C10H13FN2O6 |
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-10(4-15)5(3-14)19-8(7(10)17)13-2-1-6(16)12-9(13)18/h1-2,5,7-8,14-15,17H,3-4H2,(H,12,16,18)/t5-,7+,8-,10+/m1/s1 |
Clave InChI |
GICSKESGHJPLGI-FDDSLVSWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@]([C@H](O2)CO)(CO)F)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)







